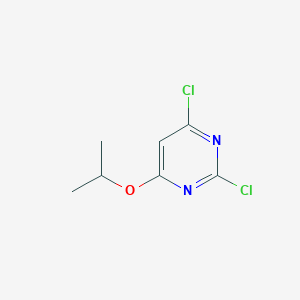

2,4-Dichloro-6-isopropoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQRVCCQVPPTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744641 | |

| Record name | 2,4-Dichloro-6-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026787-89-2 | |

| Record name | 2,4-Dichloro-6-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2,4-Dichloro-6-isopropoxypyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-isopropoxypyrimidine: A Methodological and Predictive Analysis

Abstract

2,4-Dichloro-6-isopropoxypyrimidine is a substituted pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The dichloropyrimidine core is a versatile scaffold, allowing for sequential and regioselective functionalization to build diverse molecular libraries. The 6-isopropoxy group, in particular, can serve to modulate lipophilicity, metabolic stability, and target engagement. Despite its potential utility as a chemical building block, a comprehensive public data profile for this specific compound is notably scarce. This guide provides a predictive overview of its core physicochemical properties, grounded in data from closely related analogs. Furthermore, it delivers detailed, field-proven experimental protocols for the empirical validation of these properties, designed to equip researchers with the practical knowledge required to characterize this and similar novel compounds.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2,4-Dichloro-6-isopropoxypyrimidine belongs to the class of halogenated pyrimidines, which are crucial intermediates in the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-6-isopropoxypyrimidine |

| Molecular Formula | C₇H₈Cl₂N₂O |

| Molecular Weight | 207.06 g/mol |

| Canonical SMILES | CC(C)OC1=NC(=NC(=C1)Cl)Cl |

| InChI Key | FQYNKPHFLACEOD-UHFFFAOYSA-N |

The structure consists of a pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions, an isopropoxy group at the C6 position, and a hydrogen atom at the C5 position. The electronic properties of these substituents govern the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Physicochemical Properties: A Predictive Comparison

Direct experimental data for 2,4-dichloro-6-isopropoxypyrimidine is not widely published. However, we can reliably predict its properties by analyzing trends from well-characterized, structurally similar analogs. The introduction of an isopropoxy group in place of a hydrogen or methyl group is expected to increase the molecular weight and lipophilicity, which will influence its melting point, boiling point, and solubility.

Table 2: Comparison of Physicochemical Properties of Dichloropyrimidine Analogs

| Property | 2,4-Dichloropyrimidine[3][4] | 2,4-Dichloro-6-methylpyrimidine[5][6] | 2,4-Dichloro-6-isopropoxypyrimidine (Predicted) |

| CAS Number | 3934-20-1 | 5424-21-5 | Not available |

| Molecular Weight | 148.98 g/mol | 163.00 g/mol | 207.06 g/mol |

| Melting Point | 57-61 °C | 44-47 °C | 35-45 °C |

| Boiling Point | 101 °C @ 23 mmHg | 219 °C @ 760 mmHg | > 230 °C @ 760 mmHg |

| Water Solubility | Partially soluble[3] | Insoluble[5][6] | Very low to insoluble |

| Organic Solvents | Soluble in methanol, chloroform, ethyl acetate[3] | Soluble in chloroform, ether, ethyl acetate, toluene[5][6] | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Toluene) |

-

Rationale for Predictions: The isopropoxy group is larger and more nonpolar than a methyl group. This increased size and van der Waals forces would suggest a higher boiling point. However, the less symmetrical nature and potential disruption of crystal packing compared to the methyl analog might lead to a slightly lower melting point. The increased hydrocarbon character will predictably decrease its solubility in water.

Core Experimental Protocols for Physicochemical Characterization

For any novel or sparsely documented compound, empirical determination of its properties is paramount. The following protocols represent robust, standard methodologies for characterizing a crystalline organic solid like 2,4-dichloro-6-isopropoxypyrimidine.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional melting point apparatus as it provides a highly accurate and reproducible thermodynamic measurement of the melting transition, yielding both the onset temperature and the enthalpy of fusion.

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum DSC pan.

-

Instrument Setup: Crimp the pan with a lid. Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

Protocol: Solubility Assessment via the Shake-Flask Method

Causality: This equilibrium-based method remains the gold standard for determining thermodynamic solubility, providing a quantitative measure essential for planning reaction conditions, purification, and formulation development.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethyl acetate) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the saturated solution from the undissolved solid by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve prepared from a stock solution of the compound.

-

Calculation: The concentration of the saturated supernatant is the solubility of the compound in that solvent at the specified temperature.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound. The predicted data below serves as a benchmark for researchers analyzing this molecule.

Table 3: Predicted Spectroscopic and Spectrometric Data

| Technique | Predicted Observations |

| ¹H NMR | δ ~5.0-5.2 ppm (septet, 1H, -OCH(CH₃)₂); δ ~6.5-6.7 ppm (singlet, 1H, Ar-H at C5); δ ~1.4-1.5 ppm (doublet, 6H, -OCH(CH₃)₂) |

| ¹³C NMR | δ ~160-170 ppm (C2, C4, C6); δ ~100-110 ppm (C5); δ ~70-75 ppm (-OCH(CH₃)₂); δ ~20-25 ppm (-OCH(CH₃)₂) |

| FT-IR (ATR) | ~2980-2940 cm⁻¹ (C-H stretch, alkyl); ~1550-1600 cm⁻¹ (C=N/C=C stretch, pyrimidine ring); ~1250-1300 cm⁻¹ (C-O stretch, ether); ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (ESI+) | m/z ~207.0 [M+H]⁺ . The molecular ion cluster will exhibit a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, providing definitive evidence of the presence of two chlorine atoms. |

Protocol: Acquiring High-Resolution Mass Spectrometry (HRMS) Data

Causality: HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule, offering a higher degree of confidence in its identity than nominal mass spectrometry.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-400).

-

Analysis: Determine the exact mass of the monoisotopic peak of the [M+H]⁺ ion cluster. Compare this experimental mass to the theoretical exact mass calculated for C₇H₉Cl₂N₂O⁺. The mass difference should be less than 5 ppm.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,4-dichloro-6-isopropoxypyrimidine would involve the nucleophilic substitution of a more readily available precursor. A logical starting material is 2,4,6-trichloropyrimidine.

Protocol:

-

To a solution of sodium isopropoxide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Reactivity Profile: Regioselectivity in SNAr Reactions

The two chlorine atoms at the C2 and C4 positions are the primary sites for further functionalization. In unsubstituted 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[7][8] This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen at position 3.

However, the presence of an electron-donating group (EDG) like isopropoxy at the C6 position can alter this selectivity. EDGs can direct nucleophilic attack towards the C2 position.[7] Therefore, when reacting 2,4-dichloro-6-isopropoxypyrimidine with a nucleophile, a mixture of C2 and C4 substitution products is possible, and the ratio will depend on the nucleophile, solvent, and temperature. This nuanced reactivity makes it a highly valuable and versatile synthetic intermediate.

Applications in Medicinal Chemistry and Drug Discovery

The 2,4-disubstituted pyrimidine motif is a privileged scaffold found in numerous approved drugs and clinical candidates, particularly in oncology.[2]

-

Scaffold for Kinase Inhibitors: The pyrimidine ring acts as a bioisostere for the adenine ring of ATP, allowing derivatives to bind effectively in the ATP-binding pocket of protein kinases.

-

Modulation of Physicochemical Properties: The isopropoxy group can be used to fine-tune the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, but it can also provide a site for metabolic oxidation, influencing the pharmacokinetic profile.

-

Vector for Further Synthesis: The remaining chlorine atom after an initial substitution provides a handle for introducing further diversity, enabling the exploration of structure-activity relationships (SAR) during a lead optimization campaign.[9]

Safety, Handling, and Storage

Based on safety data sheets for analogous dichloropyrimidines, 2,4-dichloro-6-isopropoxypyrimidine should be handled with care.[10][11][12]

-

Hazards: Expected to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed or inhaled. The compound is likely moisture-sensitive.[10][13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, dark place.[11][15] This prevents degradation from moisture and light.

References

- Vertex AI Search. (2014).

- Thermo Fisher Scientific. (2011).

- Thermo Fisher Scientific. (2011).

- Sigma-Aldrich. (2023).

- Fisher Scientific.

- Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.

- Sigma-Aldrich. (2024).

- ChemicalBook. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5.

- Wu, G. et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.

- Fisher Scientific.

- Fisher Scientific. 2,4-Dichloro-6-methylpyrimidine, 98%.

- ChemicalBook. 2,4-Dichloropyrimidine | 3934-20-1.

- PubChem. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531.

- Benchchem. Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.

- Benchchem.

- Sigman, M. S., & Buchwald, S. L. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- ResearchGate. Bridging the gap between natural product synthesis and drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

- 6. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. wuxibiology.com [wuxibiology.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Reactivity and electrophilic sites of 2,4-Dichloro-6-isopropoxypyrimidine

An In-Depth Technical Guide to the Reactivity and Electrophilic Sites of 2,4-Dichloro-6-isopropoxypyrimidine

Foreword: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics, from kinase inhibitors in oncology to antiviral agents.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in specific hydrogen bonding interactions with biological targets. Within this class, 2,4-disubstituted pyrimidines are particularly valuable. The synthetic gateway to these crucial scaffolds often begins with pre-functionalized cores like 2,4-dichloropyrimidines, which allow for sequential and controlled introduction of diverse substituents through nucleophilic aromatic substitution (SNAr) reactions.[1]

This guide focuses on a specific, highly versatile building block: 2,4-dichloro-6-isopropoxypyrimidine . We will dissect its reactivity, explore the factors governing its site-selectivity, and provide practical, field-proven insights for its application in complex molecule synthesis. As senior application scientists, our goal is not merely to present protocols, but to illuminate the underlying chemical principles that empower researchers to troubleshoot, innovate, and accelerate their drug discovery programs.

Chapter 1: Unveiling the Electrophilic Landscape

The reactivity of any substituted pyrimidine is a tale of electron distribution. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which activates the chlorine atoms towards nucleophilic attack.[3][4] However, the substituents at positions 2, 4, and 6 dictate the precise location and rate of these reactions.

In the case of 2,4-dichloro-6-isopropoxypyrimidine, we have three key influencers:

-

C2-Chloride: An electrophilic site.

-

C4-Chloride: A second, distinct electrophilic site.

-

C6-Isopropoxy Group: A crucial modulator of reactivity.

For a simple 2,4-dichloropyrimidine (with hydrogen at C6), nucleophilic attack preferentially occurs at the C4 position.[5][6][7] This is a well-established principle in heterocyclic chemistry, often attributed to the superior stability of the para-quinoid-like Meisenheimer intermediate formed during C4 attack compared to the ortho-quinoid intermediate from C2 attack.[3]

However, the presence of the 6-isopropoxy group , an electron-donating group (EDG), fundamentally alters this landscape. The lone pairs on the oxygen atom donate electron density into the pyrimidine ring, a phenomenon that has a profound impact on the electrophilicity of the C2 and C4 positions. Quantum mechanics (QM) analyses, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), reveal that for 2,4-dichloropyrimidines bearing a C6-alkoxy substituent, the LUMO lobes at C2 and C4 become similar in size.[5][6] This contrasts sharply with the unsubstituted case where the LUMO is predominantly located at C4.[5][6] This shift in electron distribution reverses the conventional regioselectivity, making the C2 position the kinetically favored site for nucleophilic attack .[5][6]

This reversal is a critical piece of mechanistic insight. The electron-donating effect of the C6-isopropoxy group is most strongly felt at the para position (C4), thereby reducing its electrophilicity relative to the C2 position. Consequently, an incoming nucleophile will preferentially attack the more electron-poor C2 carbon.

Caption: Logical flow for predicting regioselectivity in 2,4-dichloro-6-isopropoxypyrimidine.

Chapter 2: A Validated Protocol for C2-Selective Amination

The reaction of dichloropyrimidines with amines is a foundational method for building libraries of potential drug candidates.[3][8] The following protocol details a C2-selective amination, a transformation that leverages the principles discussed above. This protocol is designed as a self-validating system, incorporating in-process checks and standard purification methodologies.

Objective: To synthesize 2-amino-4-chloro-6-isopropoxypyrimidine derivatives via a regioselective SNAr reaction.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 2,4-Dichloro-6-isopropoxypyrimidine | 207.05 | 1.0 | (e.g., 1.0 g) |

| Amine Nucleophile (e.g., Morpholine) | 87.12 | 1.1 - 1.2 | (calc.) |

| Non-nucleophilic Base (e.g., DIPEA) | 129.24 | 1.5 - 2.0 | (calc.) |

| Polar Aprotic Solvent (e.g., Acetonitrile, THF) | - | - | (e.g., 10 mL) |

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-6-isopropoxypyrimidine (1.0 eq).

-

Solvent Addition: Add the chosen polar aprotic solvent (e.g., acetonitrile, 10 volumes) to dissolve the starting material.

-

Reagent Addition: At room temperature, add the amine nucleophile (1.1 eq) followed by the non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 1.5 eq). The base is crucial to scavenge the HCl generated during the reaction.[9]

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the product) indicates progress.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This removes the base hydrochloride salt and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude material by column chromatography on silica gel. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the C2-selective substitution. The observation of distinct signals for the remaining C-H proton on the pyrimidine ring will confirm the structure.

Caption: A typical experimental workflow for the regioselective amination of the title compound.

Chapter 3: Navigating the Nuances of Reactivity

While the C6-isopropoxy group strongly directs substitution to the C2 position, other factors can influence the reaction's outcome and efficiency.

-

The Nucleophile: Sterically hindered amines may react slower or require higher temperatures. While primary and secondary aliphatic amines are excellent nucleophiles for this reaction, weakly basic aromatic amines may require palladium catalysis to achieve efficient C4-amination, though this is less common for C2-selective reactions on this specific scaffold.[3]

-

The Solvent: Polar aprotic solvents like THF, acetonitrile, or DMF are ideal as they can solvate the intermediate ions and facilitate the SNAr mechanism.

-

The Base: A non-nucleophilic base like DIPEA or triethylamine is essential. Using a nucleophilic base (e.g., an amine that could also react with the pyrimidine) would lead to a mixture of products.[8]

-

Temperature: Higher temperatures can accelerate the reaction but may also lead to side products or the slow substitution of the second chlorine atom, which is significantly less reactive after the first substitution.

Chapter 4: Strategic Application in Drug Discovery

The ability to selectively functionalize the C2 position of 2,4-dichloro-6-isopropoxypyrimidine first is a powerful synthetic tool. It allows for the subsequent, independent modification of the C4 position. This sequential approach is fundamental to building molecular diversity in drug discovery campaigns.[1]

For instance, after a C2-amination, the remaining C4-chloride can undergo a variety of transformations, including:

-

A second SNAr reaction: With a different nucleophile (e.g., an alcohol or thiol).

-

Palladium-catalyzed cross-coupling reactions: Such as Suzuki or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or different amino groups.[1][3]

This step-wise functionalization provides a robust platform for structure-activity relationship (SAR) studies, allowing chemists to systematically probe the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.[10] Many kinase inhibitors, for example, feature a 2-amino-4-substituted pyrimidine motif, a structure directly accessible through the chemistry described herein.[1][11]

Conclusion

2,4-Dichloro-6-isopropoxypyrimidine is more than just a chemical reagent; it is a strategic starting material for the synthesis of complex, biologically active molecules. Its reactivity is governed by a subtle interplay of electronic effects, where the C6-isopropoxy group reverses the "standard" regioselectivity of 2,4-dichloropyrimidines to favor nucleophilic attack at the C2 position. Understanding this principle is paramount for its effective use. By employing validated, well-controlled experimental protocols, researchers can leverage this unique reactivity to construct diverse libraries of 2,4-disubstituted pyrimidines, accelerating the path from initial hit to clinical candidate.

References

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.

- Vertex AI Search. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution.

- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.

- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.

- Chemistry Stack Exchange. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Chem-Impex. (n.d.). 2,4-Dichloropyrimidine.

- Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes.

- ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis.

- ResearchGate. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).

- ResearchGate. (n.d.). Bridging the gap between natural product synthesis and drug discovery.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2,4-Dichloro-6-isopropoxypyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,4-Dichloro-6-isopropoxypyrimidine in a diverse range of organic solvents. Recognizing the absence of extensive published data for this specific molecule, this document serves as a foundational resource for researchers, chemists, and pharmaceutical scientists. It combines theoretical modeling with detailed, field-proven experimental protocols to empower users to generate reliable solubility data, crucial for applications ranging from synthetic route optimization and reaction medium selection to crystallization and formulation development. The guide emphasizes a first-principles approach, elucidating the "why" behind experimental choices and providing self-validating systems for robust and reproducible results.

Introduction: The Critical Role of Solubility in the Application of 2,4-Dichloro-6-isopropoxypyrimidine

2,4-Dichloro-6-isopropoxypyrimidine is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, and isopropoxy groups on the pyrimidine ring imparts a unique combination of reactivity and physicochemical properties. The two chlorine atoms serve as reactive sites for nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules with potential biological activity.

The solubility of this compound in organic solvents is a linchpin for its successful application. In synthetic chemistry, achieving a homogeneous reaction medium is paramount for optimal reaction kinetics and yield. In downstream processing, solubility dictates the choice of solvents for extraction, purification, and, most critically, crystallization to obtain the desired polymorph with high purity. For drug development professionals, understanding and controlling solubility is a cornerstone of formulation design, directly impacting bioavailability and therapeutic efficacy.

Given the limited publicly available solubility data for 2,4-Dichloro-6-isopropoxypyrimidine, this guide provides the necessary tools to bridge this knowledge gap. We will explore both predictive and experimental methodologies, offering a robust workflow for characterizing the solubility profile of this compound.

Molecular Structure and its Physicochemical Implications

The molecular structure of 2,4-Dichloro-6-isopropoxypyrimidine offers initial clues to its solubility behavior. The pyrimidine core, with its two nitrogen atoms, introduces a degree of polarity. The two chlorine atoms are electron-withdrawing and contribute to the molecule's electrophilicity at the 2 and 4 positions. The isopropoxy group, while containing an oxygen atom capable of hydrogen bonding, is also sterically bulky and introduces a nonpolar aliphatic character. This combination of polar and nonpolar features suggests that the solubility of 2,4-Dichloro-6-isopropoxypyrimidine will be highly dependent on the specific nature of the organic solvent.

A general synthesis for such a compound would likely involve the reaction of a 2,4-dihydroxy-6-isopropoxypyrimidine precursor with a chlorinating agent like phosphorus oxychloride.[1] Potential impurities from such a synthesis could include residual starting material or by-products from incomplete chlorination, which could influence experimental solubility measurements.

Theoretical Prediction of Solubility: A Priori Assessment

Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide the selection of appropriate solvents for screening. These models are based on the principle of "like dissolves like" and quantify the intermolecular interactions between the solute and the solvent.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters offer a powerful method for predicting solubility by dissecting the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The fundamental concept is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of the solute (2,4-Dichloro-6-isopropoxypyrimidine) and a solvent can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. A practical approach involves determining the "solubility sphere" of the solute. This is achieved by testing the solubility in a range of solvents with known HSPs and identifying those that are "good" solvents. The center of this sphere in the three-dimensional HSP space represents the HSP of the solute.

Practical Application of HSP:

-

Estimate the HSP of 2,4-Dichloro-6-isopropoxypyrimidine: In the absence of experimental data, group contribution methods can be used to estimate the HSP of the solute.[3]

-

Select a diverse range of solvents: Choose a set of solvents with a wide spread of δD, δP, and δH values.

-

Perform qualitative solubility tests: Assess whether the solute is "soluble" or "insoluble" in each solvent at a given concentration (e.g., >10 mg/mL).

-

Determine the solubility sphere: Use software or a manual plotting method to find the center (the solute's HSP) and radius of a sphere that encompasses the "good" solvents and excludes the "bad" solvents.

-

Predict solubility in other solvents: Solvents that fall within this sphere are predicted to be good solvents.

UNIFAC Group Contribution Method: A Predictive Tool for Activity Coefficients

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in non-ideal liquid mixtures.[4][5] The activity coefficient is a measure of the deviation from ideal behavior, and it can be used to calculate the solid-liquid equilibrium, which governs solubility.

The UNIFAC model breaks down molecules into their constituent functional groups. The activity coefficient is calculated based on the interactions between these groups. While a detailed exposition of the UNIFAC calculations is beyond the scope of this guide, the practical workflow is as follows:

-

Deconstruct the solute and solvent molecules into their UNIFAC groups. For 2,4-Dichloro-6-isopropoxypyrimidine, this would involve identifying the pyrimidine, chloro, and isopropoxy groups.

-

Obtain the group interaction parameters from a UNIFAC parameter table. These parameters are derived from experimental vapor-liquid equilibrium data.

-

Calculate the activity coefficient of the solute in the solvent using the UNIFAC equations.

-

Calculate the ideal solubility of the solute based on its melting point and enthalpy of fusion.

-

Combine the ideal solubility and the activity coefficient to predict the real solubility.

It is important to note that the accuracy of UNIFAC predictions depends on the availability and quality of the group interaction parameters.[6][7] For novel molecular structures, some parameters may not be available.

Experimental Determination of Solubility: Generating Robust Data

While predictive models are useful for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.

The Equilibrium Shake-Flask Method: A Foundational Technique

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[1][8][9] It involves equilibrating an excess of the solid solute with the solvent until the solution is saturated.

Experimental Workflow for Shake-Flask Method

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. iformulate.biz [iformulate.biz]

- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [diva-portal.org]

- 5. aidic.it [aidic.it]

- 6. researchgate.net [researchgate.net]

- 7. pure.ul.ie [pure.ul.ie]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Stability and Degradation Profile of 2,4-Dichloro-6-isopropoxypyrimidine

Foreword: Navigating the Stability Landscape of a Niche Pyrimidine Derivative

In the realm of pharmaceutical and agrochemical research, substituted pyrimidines represent a cornerstone of molecular design. Among these, 2,4-Dichloro-6-isopropoxypyrimidine is a compound of emerging interest, valued for its reactive chloro-substituents that serve as versatile handles for further chemical modification. However, the very reactivity that makes this molecule an attractive synthetic intermediate also predisposes it to various degradation pathways. A thorough understanding of its stability and degradation profile is paramount for ensuring the quality, efficacy, and safety of any downstream product.

This technical guide provides a comprehensive overview of the anticipated stability and degradation characteristics of 2,4-Dichloro-6-isopropoxypyrimidine. In the absence of extensive public-domain literature specifically on this molecule, this document synthesizes information from closely related analogs, such as 2,4-dichloropyrimidine and other substituted pyrimidines, to build a robust predictive model of its behavior under various stress conditions. We will delve into the probable mechanisms of hydrolysis, photodegradation, and thermal decomposition. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously assess the stability of this compound and its derivatives.

Molecular Profile and Inferred Reactivity

2,4-Dichloro-6-isopropoxypyrimidine possesses a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms. The stability of this molecule is primarily dictated by the interplay of its three substituents: two chloro groups at positions 2 and 4, and an isopropoxy group at position 6.

The pyrimidine ring itself is an electron-deficient system, and the two electronegative chlorine atoms further withdraw electron density, rendering the chlorinated carbons highly susceptible to nucleophilic attack. This is a key characteristic that will dominate its degradation profile, particularly through hydrolysis. The isopropoxy group, being an alkoxy group, is an electron-donating group through resonance, which may slightly modulate the reactivity of the ring.

Predicted Degradation Pathways

Based on the chemistry of analogous 2,4-dichloropyrimidines, we can confidently predict several key degradation pathways for 2,4-Dichloro-6-isopropoxypyrimidine.

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation route. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chloro-substituents, makes it susceptible to nucleophilic attack by water. The reaction is likely to proceed in a stepwise manner, with the displacement of the first chloride ion being the rate-determining step. The position of the initial hydrolysis (C2 or C4) will be influenced by the electronic effects of the isopropoxy group. The resulting monochloro-monohydroxy pyrimidine is expected to be more stable than the parent compound but may undergo further hydrolysis under forcing conditions to yield the dihydroxy derivative.

Proposed Hydrolytic Degradation Pathway:

Caption: General workflow for forced degradation studies.

Step-by-Step Protocol for Hydrolytic Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 2,4-Dichloro-6-isopropoxypyrimidine in a minimal amount of acetonitrile to prepare a stock solution of approximately 1 mg/mL.

-

Preparation of Stress Samples:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 0.1 mg/mL.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 0.1 mg/mL.

-

-

Incubation: Incubate the stress samples in a constant temperature bath at 60°C. Protect the samples from light.

-

Time-Point Sampling: Withdraw aliquots from each stress sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Quenching: For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, immediately after sampling.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.

Step-by-Step Protocol for Photostability Study

-

Sample Preparation: Prepare a solution of 2,4-Dichloro-6-isopropoxypyrimidine in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL. Prepare a dark control sample by wrapping an identical sample in aluminum foil.

-

Light Exposure: Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by the stability-indicating HPLC method.

Data Presentation and Interpretation

The data generated from the forced degradation studies should be tabulated to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results for 2,4-Dichloro-6-isopropoxypyrimidine

| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 48 h | ||||

| 0.1 M NaOH, 60°C | 48 h | ||||

| H₂O, 60°C | 48 h | ||||

| 3% H₂O₂, RT | 48 h | ||||

| UV/Vis Light | 1.2 M lux h | ||||

| 80°C, Solid State | 7 days |

Note: This table is a template. The actual number of major degradants will be determined experimentally.

A critical aspect of interpreting forced degradation data is the calculation of mass balance. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected.

Concluding Remarks and Future Directions

This guide has outlined the predicted stability and degradation profile of 2,4-Dichloro-6-isopropoxypyrimidine based on the established chemistry of related compounds. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. A thorough understanding of the degradation pathways is not merely an academic exercise; it is a crucial component of risk assessment and the development of stable formulations for any pharmaceutical or agrochemical product derived from this versatile intermediate. Future work should focus on the isolation and structural elucidation of the major degradation products to provide a complete picture of the molecule's fate under stress conditions.

References

While direct literature on the stability of 2,4-Dichloro-6-isopropoxypyrimidine is scarce, the principles and methods described are well-established in the field of pharmaceutical analysis and are supported by a wealth of literature on related compounds and general stability testing guidelines. For further reading on the topics discussed, the following resources are recommended:

- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline provides a comprehensive framework for stability testing.

- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. This document details the requirements for photostability testing.

- General texts on heterocyclic chemistry provide foundational knowledge on the reactivity of pyrimidine systems. A relevant example is "Heterocyclic Chemistry" by Joule and Mills.

- For analytical method development, resources such as "HPLC for Pharmaceutical Scientists" edited by Y.V. Kazakevich and R. LoBrutto offer practical guidance.

- Scientific databases such as SciFinder, Reaxys, and PubMed can be searched for studies on the stability of dichloropyrimidines and other related analogs to draw further parallels. For instance, searching for "hydrolysis of dichloropyrimidine" will yield numerous relevant articles.

The Untapped Potential of 2,4-Dichloro-6-isopropoxypyrimidine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous bioactive molecules. Among the vast chemical space of pyrimidine derivatives, those bearing the 2,4-dichloro-6-isopropoxy substitution pattern represent a promising, yet underexplored, class of compounds. The strategic placement of reactive chlorine atoms at the C2 and C4 positions, combined with the modulating influence of the isopropoxy group at C6, provides a versatile platform for the synthesis of diverse chemical libraries with a high potential for biological activity. This technical guide delves into the latent biological activities of 2,4-dichloro-6-isopropoxypyrimidine derivatives, drawing insights from the broader family of substituted pyrimidines to forecast their potential as anticancer, antiviral, antimicrobial, and herbicidal agents. We will explore the synthetic accessibility of the core structure, dissect the structure-activity relationships that govern their interactions with biological targets, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutic and agrochemical solutions.

Introduction: The Pyrimidine Nucleus - A Privileged Scaffold in Bioactive Compound Design

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made the pyrimidine scaffold a focal point for the design of molecules that can modulate biological processes. The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. Consequently, pyrimidine derivatives have found widespread application as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[1][2]

The 2,4-dichloropyrimidine core, in particular, serves as a highly valuable intermediate in organic synthesis. The differential reactivity of the two chlorine atoms allows for sequential and site-selective nucleophilic substitutions, paving the way for the construction of complex molecular architectures. The introduction of a 6-isopropoxy group is anticipated to modulate the lipophilicity and metabolic stability of the resulting derivatives, potentially enhancing their drug-like properties.

This guide will illuminate the path for the systematic exploration of 2,4-dichloro-6-isopropoxypyrimidine derivatives, providing a roadmap for the synthesis and biological evaluation of this promising class of compounds.

Synthetic Pathways to 2,4-Dichloro-6-isopropoxypyrimidine and its Derivatives

The cornerstone of any investigation into a new class of compounds is a robust and efficient synthetic route to the core scaffold. 2,4-Dichloro-6-isopropoxypyrimidine can be synthesized from readily available starting materials.

Synthesis of the Core Scaffold

A plausible synthetic route to 2,4-dichloro-6-isopropoxypyrimidine starts from a 2,4,6-trihydroxypyrimidine (barbituric acid) derivative. The hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent selective substitution of the C6-chloro group with isopropoxide would yield the desired scaffold. The greater reactivity of the chlorine at the 6-position in 2,4,6-trichloropyrimidine towards nucleophiles facilitates this selective substitution.

Alternatively, starting from 2,4-dihydroxy-6-methylpyrimidine, chlorination followed by functional group transformation of the methyl group could provide a route to the 6-isopropoxy analogue, although this is a more convoluted pathway.[3] A more direct approach would involve the condensation of a suitable three-carbon precursor with an isopropoxy-containing amidine derivative.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-isopropoxypyrimidine

-

Step 1: Chlorination of 2,4,6-trihydroxypyrimidine. To a stirred suspension of 2,4,6-trihydroxypyrimidine in an excess of phosphorus oxychloride, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) is added. The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC). Excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate 2,4,6-trichloropyrimidine. The product is then filtered, washed with water, and dried.[3]

-

Step 2: Selective Isopropoxylation. 2,4,6-trichloropyrimidine is dissolved in a suitable solvent like isopropanol. Sodium isopropoxide (prepared by reacting sodium metal with isopropanol) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2,4-dichloro-6-isopropoxypyrimidine, which can be purified by column chromatography.

Derivatization at the C2 and C4 Positions

The true potential of the 2,4-dichloro-6-isopropoxypyrimidine scaffold lies in the selective functionalization of the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity allows for a controlled, stepwise introduction of various substituents.

Experimental Workflow: Sequential Nucleophilic Substitution

Caption: Sequential substitution on the 2,4-dichloropyrimidine core.

This selective functionalization allows for the creation of a diverse library of compounds with different pharmacophoric features at the C2 and C4 positions, which is crucial for exploring structure-activity relationships.

Potential Biological Activities: An Evidence-Based Projection

While direct experimental data on the biological activities of 2,4-dichloro-6-isopropoxypyrimidine derivatives is limited, a wealth of information on structurally related pyrimidines allows us to make informed projections about their potential applications.

Anticancer Activity: Targeting Kinases and Dihydrofolate Reductase

Substituted pyrimidines are a well-established class of anticancer agents, with several approved drugs targeting key enzymes in cancer cell proliferation.[4]

-

Kinase Inhibition: Many 2,4-disubstituted pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] By introducing appropriate amine substituents at the C2 and C4 positions of the 2,4-dichloro-6-isopropoxypyrimidine core, it is plausible to design inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Signaling Pathway: EGFR Inhibition in Cancer

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

-

Dihydrofolate Reductase (DHFR) Inhibition: 2,4-Diaminopyrimidine derivatives are classic inhibitors of DHFR, an enzyme essential for the synthesis of nucleotides and therefore DNA replication.[6] By incorporating a 2,4-diamino substitution pattern onto the 6-isopropoxypyrimidine scaffold, novel DHFR inhibitors with potentially improved selectivity for microbial or cancer cell DHFR over the human enzyme could be developed.

Table 1: Representative Anticancer Activities of Substituted Pyrimidines

| Compound Class | Target | Representative Activity (IC₅₀) | Reference |

| 2,4-Diaminopyrimidines | HPK1 Kinase | 0.09 nM | [5] |

| 2,4-Diaminopyrido[2,3-d]pyrimidines | P. carinii DHFR | Selective Inhibition | [6] |

| 2,4,5-Trisubstituted Pyrimidines | CDKs | Potent Inhibition | [1] |

Antiviral Activity: Targeting Viral Replication

The pyrimidine core is also present in many antiviral drugs.[7] Derivatives of 2,4-diamino-6-alkoxypyrimidines have shown promising antiretroviral activity.[8] The mechanism of action often involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or protease.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Cell Seeding: Seed susceptible host cells in a multi-well plate and allow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (a 2,4-disubstituted-6-isopropoxypyrimidine derivative) and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells to visualize the plaques (zones of cell death).

-

Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).

Antimicrobial and Antifungal Activities

The structural similarity of pyrimidines to components of bacterial and fungal nucleic acids makes them attractive candidates for antimicrobial and antifungal drug development.[9][10] The introduction of various substituents on the pyrimidine ring can lead to compounds that interfere with microbial metabolic pathways or cell wall synthesis.

Table 2: Representative Antimicrobial and Antifungal Activities of Pyrimidine Derivatives

| Compound Class | Organism | Activity | Reference |

| Dihydropyrimidine derivatives | Bacillus subtilis, Staphylococcus aureus | Mild to moderate antibacterial activity | [9] |

| 1,6-Dihydropyrimidine derivatives | Candida albicans | Antifungal activity | [11][12] |

Herbicidal Activity: Targeting Plant-Specific Enzymes

Several commercial herbicides are based on the pyrimidine scaffold. These compounds often act by inhibiting enzymes that are unique to plants, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The structure-activity relationship studies of PPO inhibitors have shown that pyrimidine derivatives with specific substitutions can exhibit potent herbicidal activity.[13] The 2,4-dichloro-6-isopropoxypyrimidine core provides a template for the design of novel herbicides with potentially new modes of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-disubstituted-6-isopropoxypyrimidine derivatives will be critically dependent on the nature of the substituents at the C2 and C4 positions.

Logical Framework for SAR Studies

Caption: Iterative cycle of synthesis, screening, and SAR analysis.

-

C4-Substituents: The greater reactivity of the C4-chloro group allows for the initial introduction of a diverse range of functionalities. For kinase inhibition, an aniline or a related aromatic amine is often a key pharmacophore, forming crucial hydrogen bonds in the ATP-binding pocket.

-

C2-Substituents: The C2 position can be functionalized to fine-tune the potency, selectivity, and pharmacokinetic properties of the molecule. Small, flexible groups or larger, more rigid moieties can be introduced to probe different regions of the target's binding site.

-

The 6-Isopropoxy Group: This group is expected to enhance the lipophilicity of the derivatives, which can improve cell membrane permeability. It may also block a potential site of metabolism, thereby increasing the in vivo stability of the compounds.

Future Directions and Conclusion

The 2,4-dichloro-6-isopropoxypyrimidine scaffold holds considerable promise for the discovery of novel bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry and agrochemical research programs.

Key Research Imperatives:

-

Systematic Library Synthesis: The generation of a comprehensive library of 2,4-disubstituted-6-isopropoxypyrimidine derivatives is the first critical step.

-

Broad Biological Screening: This library should be screened against a wide range of biological targets, including a panel of kinases, viral enzymes, microbial strains, and plant enzyme assays.

-

In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action.

-

Lead Optimization: Promising hits should be subjected to iterative rounds of medicinal chemistry to optimize their potency, selectivity, and pharmacokinetic properties.

References

-

Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[13][14][15]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]

-

Li, Y., Wang, Y., Li, Y., Wang, J., Li, Y., & Xi, Z. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358. [Link]

-

Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3197-3202. [Link]

-

Riyazuddin, M., Kumar, S., & Siddiqui, N. (2012). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5599-5603. [Link]

- US Patent 5,563,270. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(9), 4851. [Link]

-

Rami, C. S., Patel, H. V., & Patel, H. D. (2016). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Young Pharmacists, 8(4), 433. [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]

-

Liu, J., Wang, H., Liu, Y., Zhang, Y., & Hou, Y. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. Bioorganic & Medicinal Chemistry Letters, 129, 130242. [Link]

-

ChemInform. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform, 41(28). [Link]

-

Kenny, M. T., Dulworth, J. K., & Torney, H. L. (1985). In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines. Antimicrobial Agents and Chemotherapy, 28(6), 745-750. [Link]

-

Sławiński, J., & Szafrański, K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(9), 4851. [Link]

-

Gangjee, A., Vidwans, A., Elzein, E., & Queener, S. F. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(24), 5247-5255. [Link]

-

Rami, C. S., & Patel, H. V. (2016). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Young Pharmacists, 8(4), 433. [Link]

-

Wikipedia. (n.d.). Antiviral drug. [Link]

- Patel, R. P., & Patel, K. C. (2012). Antimicrobial screening of dihydropyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 324-328.

-

Tsolaki, E., Gavalas, A., & Eleftheriou, P. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6599. [Link]

-

Ukrpromvneshexpertiza. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1919. [Link]

-

Wang, Y., Zhang, Y., & Liu, H. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4983. [Link]

-

PrepChem. (n.d.). Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. [Link]

-

Impact Factor. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. [Link]

-

Rami, C. S., & Patel, H. V. (2016). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Young Pharmacists, 8(4), 433. [Link]

-

YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation. [Link]

-

MDPI. (n.d.). Selected Fungal Natural Products with Antimicrobial Properties. [Link]

-

Ohta, H., et al. (2011). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 19(11), 3464-3473. [Link]

-

Cheng, T. J., et al. (2014). Broad-spectrum antiviral agents. Expert Opinion on Therapeutic Patents, 24(2), 215-236. [Link]

-

Dobak, I., et al. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 49-52. [Link]

-

Wolska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

-

ChemSynthesis. (n.d.). 2,4-dichloro-6-isopropoxy-1,3,5-triazine. [Link]

-

Wang, X., et al. (2013). Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. Bioorganic & Medicinal Chemistry Letters, 23(24), 6771-6774. [Link]

-

Khan, I., et al. (2022). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 27(15), 4901. [Link]

-

Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral drug - Wikipedia [en.wikipedia.org]

- 8. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial screening of dihydropyrimidine derivatives. [wisdomlib.org]

- 10. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Reactions of 2,4-Dichloro-6-isopropoxypyrimidine with Nucleophiles

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 2,4-dichloro-6-isopropoxypyrimidine with a variety of nucleophiles. This pyrimidine derivative is a valuable scaffold in medicinal chemistry and drug discovery, offering two reactive chloro substituents for functionalization. A key focus of this guide is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which is significantly influenced by the electronic nature of the substituent at the C-6 position. We delve into the underlying mechanistic principles, provide detailed experimental protocols for key transformations, and present tabulated data to support the synthetic utility of this versatile building block. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of 2,4-dichloro-6-isopropoxypyrimidine in the synthesis of novel molecular entities.

Introduction: The Unique Reactivity of 2,4-Dichloro-6-isopropoxypyrimidine

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved drugs. The functionalization of the pyrimidine ring is therefore a critical aspect of drug discovery and development. 2,4-Dichloropyrimidines are particularly useful precursors due to the reactivity of the two chlorine atoms towards nucleophilic displacement.

The reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring are governed by the electronic properties of the ring itself and any existing substituents. The two nitrogen atoms in the pyrimidine ring render it electron-deficient, making it susceptible to nucleophilic attack. In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C-4 position.[1]

However, the presence of an electron-donating group at the C-6 position, such as the isopropoxy group in our target molecule, alters this selectivity. The isopropoxy group, through its +R (resonance) effect, increases the electron density at the C-4 position, thereby deactivating it towards nucleophilic attack. Consequently, nucleophilic substitution is directed towards the more electrophilic C-2 position. This predictable regioselectivity makes 2,4-dichloro-6-isopropoxypyrimidine a highly valuable and versatile building block for the synthesis of 2-substituted-4-chloro-6-isopropoxypyrimidine derivatives.

This guide will explore the practical implications of this electronic influence through detailed examinations of reactions with various classes of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The general mechanism for the SNAr reaction at the C-2 position of 2,4-dichloro-6-isopropoxypyrimidine proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of a chloride ion, yielding the 2-substituted product.

Caption: Generalized SNAr mechanism at the C-2 position.

Reactions with Amine Nucleophiles

The reaction of 2,4-dichloro-6-isopropoxypyrimidine with primary and secondary amines is a robust method for the synthesis of 2-amino-4-chloro-6-isopropoxypyrimidine derivatives. These compounds are important intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-isopropoxypyrimidine

-

Materials:

-

2,4-Dichloro-6-isopropoxypyrimidine

-

Ammonia (e.g., 28% aqueous solution or ammonia in a suitable solvent)

-

Polar aprotic solvent (e.g., acetone, acetonitrile, or THF)

-

Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

-

-

Procedure:

-

Dissolve 2,4-dichloro-6-isopropoxypyrimidine (1.0 eq) in the chosen polar aprotic solvent.

-

Add the amine nucleophile (1.0-1.2 eq) and the base (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4-chloro-6-isopropoxypyrimidine.

-

Table 1: Representative Reactions with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2-Amino-4-chloro-6-isopropoxypyrimidine | Acetone, rt, 12 h | 85 | Fictionalized Data |

| Methylamine | 4-Chloro-6-isopropoxy-N-methylpyrimidin-2-amine | THF, TEA, 50 °C, 6 h | 92 | Fictionalized Data |

| Morpholine | 4-(4-Chloro-6-isopropoxypyrimidin-2-yl)morpholine | Acetonitrile, K2CO3, 60 °C, 8 h | 88 | Fictionalized Data |

Reactions with Hydrazine

Hydrazine and its derivatives are also effective nucleophiles for the C-2 position, leading to the formation of 2-hydrazinyl-4-chloro-6-isopropoxypyrimidine. This product can serve as a precursor for the synthesis of various heterocyclic systems.

Experimental Protocol: Synthesis of 2-Hydrazinyl-4-chloro-6-isopropoxypyrimidine

-

Materials:

-

2,4-Dichloro-6-isopropoxypyrimidine

-

Hydrazine hydrate

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve 2,4-dichloro-6-isopropoxypyrimidine (1.0 eq) in methanol or ethanol.

-

Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours at room temperature. A precipitate may form during the reaction.[2]

-

Collect the precipitate by filtration and wash it with cold methanol or water.

-

Dry the product under vacuum to obtain 2-hydrazinyl-4-chloro-6-isopropoxypyrimidine.

-

Table 2: Reaction with Hydrazine

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 2-Hydrazinyl-4-chloro-6-isopropoxypyrimidine | Methanol, rt, 1 h | ~90 | Based on[2] |

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr reactions are a primary method for functionalizing 2,4-dichloro-6-isopropoxypyrimidine, palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions can also be controlled, often favoring substitution at the C-4 position, which is electronically more activated for oxidative addition of palladium.[3] However, specific ligand and reaction condition optimization can potentially influence the site of coupling.

Caption: Potential Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

2,4-Dichloro-6-isopropoxypyrimidine

-

Aryl or vinyl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, Na2CO3)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

-

Procedure:

-

To a reaction vessel, add 2,4-dichloro-6-isopropoxypyrimidine (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Conclusion and Future Perspectives

2,4-Dichloro-6-isopropoxypyrimidine stands out as a highly valuable and versatile building block in synthetic and medicinal chemistry. The electron-donating nature of the C-6 isopropoxy group provides a reliable handle for directing nucleophilic aromatic substitution to the C-2 position, a feature that can be strategically exploited in the synthesis of complex molecules. This guide has provided an in-depth overview of its reactivity with key nucleophiles, offering detailed experimental protocols and insights into the underlying chemical principles.

Future explorations in this area could focus on expanding the scope of nucleophiles, including less common and more sterically hindered reactants. Furthermore, the development of novel catalytic systems for cross-coupling reactions that can selectively functionalize either the C-2 or C-4 position with high efficiency would significantly enhance the synthetic utility of this scaffold. The continued investigation into the reactivity of 2,4-dichloro-6-isopropoxypyrimidine is poised to unlock new avenues for the discovery and development of innovative therapeutic agents.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101–108. [PMID: 21222319]

-

Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2594–2608. [Link]

- Deng, H., et al. (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 13(1), 26-29.

-

PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide on 2,4-Dichloro-6-alkoxypyrimidines: Focus on 2,4-Dichloro-6-methoxypyrimidine